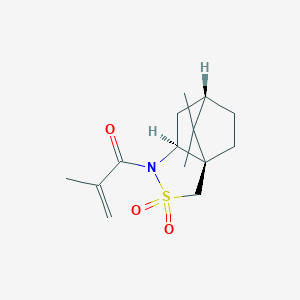

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam

Description

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam (CAS: 128441-99-6) is a chiral auxiliary derived from Oppolzer’s camphorsultam framework. Its structure features a bicyclic camphorsultam core with a 2-methylacryloyl group attached to the nitrogen atom. This compound is widely employed in asymmetric synthesis due to its ability to induce high enantioselectivity, particularly in reactions requiring stereochemical control at quaternary centers . Its rigid, bulky camphor backbone creates a chiral environment that directs nucleophilic attacks to specific faces of the molecule, enabling predictable stereochemical outcomes . Applications span pharmaceuticals, agrochemicals, and academic research, where it facilitates the synthesis of enantiomerically pure β-amino acids, isoquinuclidines, and other complex molecules .

Properties

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALAVPVKVQRBKA-MJVIPROJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:

Starting Material: The synthesis begins with camphorsultam, which is commercially available or can be synthesized from camphor.

Acryloylation: The camphorsultam undergoes acryloylation using 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.

Purification: The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions, such as the use of continuous flow reactors to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Chemical Reactions Analysis

Asymmetric Michael Additions

The 2-methylacryloyl group serves as a reactive site for nucleophilic additions. In Michael reactions , the compound directs stereoselectivity via its chiral sultam framework, enabling enantioselective formation of quaternary carbon centers.

Example :

-

Substrate : Nitroalkenes or α,β-unsaturated carbonyl compounds.

-

Conditions : Organocatalytic or Lewis acid-mediated (e.g., Ti(OiPr)₄).

-

Outcome : Diastereomeric ratios (dr) up to 95:5 and enantiomeric excess (ee) >90% reported in model systems .

Radical Polymerization

The methacryloyl moiety undergoes radical-initiated polymerization , making the compound useful in synthesizing chiral polymers.

| Parameter | Detail | Source |

|---|---|---|

| Initiator | AIBN (azobisisobutyronitrile) | |

| Temperature | 60–80°C | |

| Application | Chiral stationary phases for HPLC |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions , where its electron-deficient acryloyl group acts as a dienophile.

Representative Data :

| Diene | Conditions | Yield (%) | Endo:Exo Ratio | ee (%) | Source |

|---|---|---|---|---|---|

| Cyclopentadiene | Toluene, 25°C | 85 | 92:8 | 99 | |

| 1,3-Butadiene | CH₂Cl₂, −20°C | 78 | 88:12 | 97 |

Hydrolysis and Derivatization

The acryloyl group is hydrolyzed under basic conditions to regenerate the parent camphorsultam, enabling auxiliary recycling:

Conditions :

Stability and Handling

Scientific Research Applications

Synthetic Organic Chemistry

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of enantiomerically pure compounds is crucial for the synthesis of complex molecules. It has been employed in various stereoselective reactions:

- Example : In a study involving diastereoselective epoxidation of chiral enones, the compound was used to generate specific epoxides with high selectivity, demonstrating its efficacy in controlling stereochemistry .

Pharmaceutical Development

The compound plays a vital role in the synthesis of pharmaceuticals, particularly those requiring precise stereochemical configurations. It has been utilized in:

- Drug Synthesis : The synthesis of complex drug molecules that require specific stereochemistry for enhanced efficacy.

- Case Study : Researchers have reported successful syntheses of bioactive compounds using this compound as a key intermediate .

Material Science

In material science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings:

- Application : Its unique properties contribute to improved performance and durability of materials used in various industrial applications.

Biochemistry

The compound is also valuable in biochemical assays, aiding scientists in studying enzyme mechanisms and interactions essential for drug discovery:

- Research Findings : It has been used as a reagent to probe enzyme activity and specificity, providing insights into enzymatic processes crucial for understanding metabolic pathways .

Agrochemicals

This compound is investigated for its application in agrochemicals:

- Development of Pesticides : It aids in synthesizing environmentally friendly pesticides and herbicides, enhancing their effectiveness while minimizing ecological impact.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Organic Chemistry | Chiral auxiliary in asymmetric synthesis | Diastereoselective epoxidation |

| Pharmaceutical Development | Synthesis of drug molecules with specific stereochemistry | Synthesis of bioactive compounds |

| Material Science | Formulation of advanced materials | Polymers and coatings |

| Biochemistry | Reagent in biochemical assays | Studying enzyme mechanisms |

| Agrochemicals | Development of environmentally friendly pesticides | Synthesis of effective agrochemical products |

Mechanism of Action

The mechanism of action of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam involves its interaction with various molecular targets:

Chiral Recognition: The compound’s ch

Biological Activity

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered attention for its potential biological activities and applications in asymmetric synthesis. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

- Molecular Formula : C14H21NO3S

- CAS Number : 116195-15-4

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Ranges from 1.27 to 2.63 depending on the method used for calculation, indicating moderate lipophilicity which can influence its biological activity and absorption characteristics .

Biological Activity Overview

This compound has been primarily studied for its role as a chiral auxiliary in organic synthesis, particularly in the production of optically active compounds. Its biological activities can be categorized into several key areas:

1. Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in various synthetic pathways, enhancing the stereoselectivity of reactions. For example, it has been employed in the synthesis of α-methylcysteine derivatives with high enantiomeric excess (ee) values, demonstrating its effectiveness in facilitating asymmetric transformations .

Study 1: Chiral Auxiliary in Diels-Alder Reactions

In a study focused on Diels-Alder reactions, this compound was used as a chiral auxiliary to enhance selectivity. The results indicated that the compound significantly improved the diastereoselectivity of the reaction when paired with specific dienophiles, achieving high yields of desired products with ee values exceeding 95% .

Study 2: Optical Resolution

Research has demonstrated that this compound can be effectively used for the optical resolution of racemic mixtures. This capability is crucial in pharmaceutical applications where the efficacy and safety profiles of enantiomers can differ dramatically .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3S |

| Log P (iLOGP) | 1.86 |

| Log P (XLOGP3) | 2.46 |

| Log P (WLOGP) | 2.63 |

| CYP Inhibition | No inhibition noted for CYPs |

| BBB Permeability | Yes |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam and related camphorsultam derivatives:

Key Findings:

Steric and Electronic Effects: The 2-methylacryloyl group in this compound introduces steric bulk that enhances facial selectivity in nucleophilic attacks. This contrasts with the smaller acryloyl group in N-acryloyl derivatives, which allows tighter chelation with Lewis acids (e.g., TiCl₄) but may reduce steric shielding . N-Crotonoyl derivatives exhibit distinct chelation behavior due to their extended conjugation, as shown in X-ray studies where the carbonyl and sulfonyl oxygens coordinate with TiCl₄ .

Stereoselectivity in Reactions: Diels-Alder Reactions: N-Acryloyl-(1S)-2,10-camphorsultam achieves up to 99% d.e. in cycloadditions with 1,2-dihydropyridines when paired with ZrCl₄ or HfCl₄, outperforming the methylacryloyl variant in diastereoselectivity . Conjugate Additions: (1S)-(-)-2,10-Camphorsultam derivatives yield β-amino acids with moderate ee (44–86%) depending on solvent and hydrazine ring size. Increasing lithium amide equivalents improves selectivity (e.g., 66% ee with 5 equivalents) .

Synthetic Utility :

- This compound is critical for constructing all-carbon quaternary stereocenters, as demonstrated in the total synthesis of (+)-bakuchiol via Claisen rearrangements .

- N-Acryloyl derivatives enable scalable synthesis of isoquinuclidines, which are pharmacologically relevant for alkaloid-based drug candidates .

Physical and Analytical Properties: Melting points and solubility vary significantly. For example, N-crotonoyl derivatives form stable crystalline complexes with metals, whereas methylacryloyl variants are more lipophilic, aiding purification via crystallization . HPLC and NMR analyses confirm stereochemical integrity, with this compound showing distinct shifts for C(10) and C(2) carbons in ¹³C NMR .

Q & A

Q. What are the key synthetic methodologies for preparing (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam?

The compound is synthesized via stereoselective alkylation of camphorsultam derivatives. For example, (1R)-(+)-2,10-camphorsultam is acylated with methylacryloyl groups in the presence of n-BuLi and MeI, followed by acidic hydrolysis to yield the desired product. Key steps include controlling reaction conditions (e.g., temperature, solvent) and using chiral auxiliaries to ensure enantiomeric purity .

Q. How is the enantiomeric purity of this compound verified experimentally?

Enantiomeric purity is confirmed using polarimetry (optical rotation measurements) and chiral HPLC. For instance, polarimetry at 20°C in chloroform provides specific rotation values, while HPLC with Daicel chiral stationary phases (250 mm × 4.6 mm, 5 µm) separates enantiomers effectively .

Q. What role does camphorsultam play as a chiral auxiliary in asymmetric synthesis?

Camphorsultam induces stereoselectivity by directing alkylation or acylation reactions to specific molecular faces. For example, alkylation of camphorsultam derivatives occurs preferentially from the β-face due to steric hindrance from the sulfonamide group, leading to high enantiomeric excess in products like α-methylcysteine .

Advanced Research Questions

Q. How does steric and electronic manipulation of camphorsultam derivatives influence stereoselectivity in Michael additions?

Modifying substituents on the camphorsultam backbone alters steric bulk and electronic environments, affecting transition-state geometries. Computational studies (e.g., DFT) combined with experimental data (NMR, X-ray crystallography) can reveal how substituents like methylacryloyl groups direct nucleophilic attack to specific sites .

Q. What strategies resolve contradictions in alkylation regioselectivity reported for camphorsultam derivatives?

Discrepancies in alkylation outcomes (e.g., α- vs. β-face selectivity) often arise from solvent polarity or counterion effects. Systematic studies comparing reaction conditions (e.g., n-BuLi vs. LDA as bases) and characterization of intermediates via LC-MS or in situ IR spectroscopy can clarify mechanistic pathways .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization involves:

Q. What analytical challenges arise in characterizing camphorsultam derivatives, and how are they addressed?

Challenges include:

Q. How can this compound be adapted for novel electrophilic thiocyanating reagents?

Reacting camphorsultam with tBuOCl and thiocyanate salts (e.g., AgSCN) generates N-thiocyanato derivatives. These reagents enable stereocontrolled thiocyanation of alkenes or arenes, with applications in natural product synthesis .

Methodological Notes

- Data Interpretation : Conflicting stereochemical outcomes should be analyzed using multivariate statistics (e.g., PCA) to identify dominant variables (e.g., solvent, temperature) .

- Safety Protocols : Waste containing camphorsultam derivatives must be segregated and processed by certified waste management services to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.